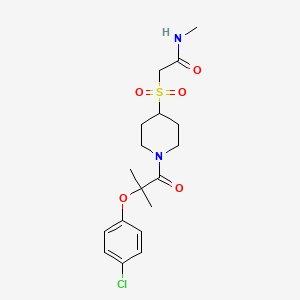

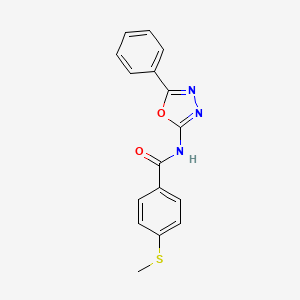

![molecular formula C17H14N4O3 B3012274 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1797823-31-4](/img/structure/B3012274.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide" is a chemical entity that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine and chromene derivatives, which have been explored for their antitubercular and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cyclocoupling processes. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction under microwave irradiation conditions . Similarly, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide . These methods suggest that the synthesis of the compound may also involve complex reactions that require careful selection of reagents and conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and MS . These compounds exhibit an anti-rotamer conformation about the C-N bond, and the orientation of the amide O atom can vary relative to the O atom of the pyran ring . This information is crucial for understanding the three-dimensional structure of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide , as well as the use of Lewis acids to catalyze cyclocoupling reactions . These reactions are indicative of the types of chemical transformations that may be employed in the synthesis of the compound , which could involve the formation of imidazo[1,2-b]pyrazolyl and chromene moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallinity, and stability, can be inferred from their molecular structures and synthesis methods. For example, the presence of polymorphs in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the compound can exist in different crystalline forms, which may have implications for its physical properties and pharmaceutical formulation . The antimicrobial activity of some N-arylimidazo[1,2-a]pyrazine-2-carboxamides also suggests that the compound may possess similar biological properties .

Scientific Research Applications

Cellular Permeability and DNA Binding

- Pyrrole-imidazole polyamides, chemicals related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, are studied for their ability to bind specifically to DNA sequences. These compounds' cellular permeability was investigated, revealing that size and linker types significantly affect their permeability into cells (Liu & Kodadek, 2009).

Synthetic Chemistry and Medicinal Chemistry Strategies

- There's a focus on the synthesis of derivatives involving pyrazole and imidazole rings. The conversion of pyrazole-carboxylic acid into corresponding amides and the study of reaction mechanisms are significant in this context (Yıldırım, Kandemirli, & Demir, 2005).

- Research on modifying imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) is crucial for developing effective drugs, particularly in cancer treatment (Linton et al., 2011).

Biological Activities

- Some studies explore the synthesis of imidazole derivatives incorporating chromene moiety and their anticancer activities. These compounds have shown promising results against breast and colon human tumor cell lines (Saleh, 2012).

- There's significant interest in the synthesis of imidazo[1,2-a]pyridines for their potential in various biological activities. The efficient synthesis methods, like microwave-assisted reactions, highlight the compound's versatility in creating bioactive molecules (Li et al., 2013).

Antimicrobial and Antitumor Properties

- Several studies investigate the antimicrobial and antitumor properties of compounds structurally related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. For instance, the synthesis of new fused and binary 1,3,4‐Thiadiazoles with potential antitumor and antioxidant activities is a key area of research (Hamama, Gouda, Badr, & Zoorob, 2013).

- The development of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their antimicrobial activity further demonstrates the compound's potential in medical applications (Jyothi & Madhavi, 2019).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, allows for various interactions with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-16(13-11-12-3-1-2-4-14(12)24-17(13)23)18-7-8-20-9-10-21-15(20)5-6-19-21/h1-6,9-11H,7-8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOVUMJTSNKQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

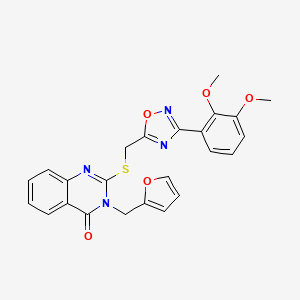

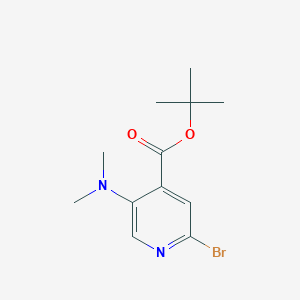

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

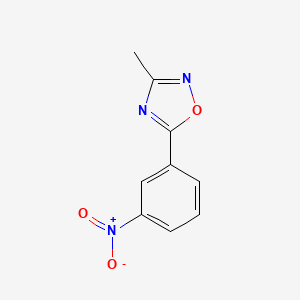

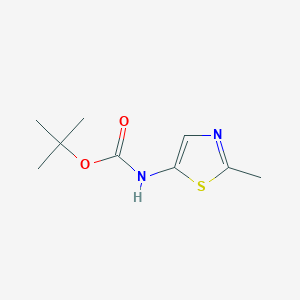

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

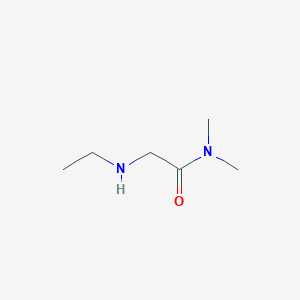

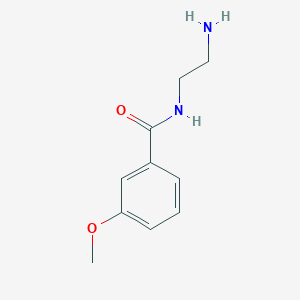

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)